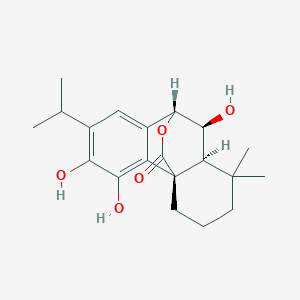

Epiisorosmanol

Description

Structure

3D Structure

Properties

CAS No. |

87980-67-4 |

|---|---|

Molecular Formula |

C20H26O5 |

Molecular Weight |

346.42 |

IUPAC Name |

(1R,8R,9S,10S)-3,4,9-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one |

InChI |

InChI=1S/C20H26O5/c1-9(2)10-8-11-12(14(22)13(10)21)20-7-5-6-19(3,4)17(20)15(23)16(11)25-18(20)24/h8-9,15-17,21-23H,5-7H2,1-4H3/t15-,16-,17+,20+/m1/s1 |

SMILES |

CC(C)C1=C(C(=C2C(=C1)C3C(C4C2(CCCC4(C)C)C(=O)O3)O)O)O |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Biosynthetic Pathways of Epiisorosmanol

Botanical Sources and Distribution of Epiisorosmanol

This compound is primarily found in plants belonging to the Lamiaceae family, with a notable presence in various species of Rosmarinus and Salvia.

Rosemary (Rosmarinus officinalis L.): This aromatic shrub, native to the Mediterranean region but cultivated worldwide, is a well-documented source of this compound. mdpi.com Studies have identified this compound in rosemary leaf extracts from diverse geographical locations, including Serbia and Italy. researchgate.netfrontiersin.org It often co-occurs with its isomers, rosmanol (B1679572) and epirosmanol (B1649433), and is considered a degradation product of the more abundant carnosic acid. nih.govmdpi.com The concentration of this compound can vary depending on the specific ecotype and cultivation conditions. frontiersin.org For instance, research on Italian local ecotypes of Salvia rosmarinus (a synonym for Rosmarinus officinalis) has highlighted variations in the phytochemical profile, including the content of this compound. frontiersin.orgnih.gov

Sage (Salvia species): While rosemary is the most prominent source, this compound has also been reported in other members of the Salvia genus. Research on various Salvia species has led to the isolation and characterization of numerous diterpenes, with some studies indicating the presence of this compound or its derivatives. researchgate.net

The distribution of this compound within the plant can also differ. In rosemary, it is predominantly found in the leaves. mdpi.comresearchgate.net The compound contributes to the complex mixture of bioactive molecules, including other phenolic diterpenes, flavonoids, and triterpenes, that define the chemical profile of these plants. mdpi.comumh.es

Methodologies for the Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process that typically includes extraction followed by various chromatographic techniques for purification.

Chromatographic Techniques in this compound Isolation

Chromatography is an indispensable tool for the separation and purification of this compound from complex plant extracts. iipseries.orgjsmcentral.org A variety of chromatographic methods are employed, often in combination, to achieve high purity.

Column Chromatography (CC): This is a fundamental technique used in the initial fractionation of crude extracts. nih.govresearchgate.net Silica gel and Sephadex LH-20 are common stationary phases used for the separation of compounds based on their polarity. nih.gov In a typical procedure, a crude extract is loaded onto a column and eluted with a solvent gradient of increasing polarity to separate different classes of compounds. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique crucial for the final purification of this compound. nih.goviipseries.orgmdpi.com Preparative and semi-preparative HPLC systems are often utilized to isolate the compound in sufficient quantities for further analysis. nih.govcsic.es Reversed-phase (RP) HPLC, with columns such as C18, is frequently employed. nih.govcsic.es The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with the addition of an acid such as formic acid to improve peak shape. nih.govcsic.es

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used for monitoring the progress of fractionation and for the qualitative analysis of fractions. jsmcentral.org It helps in identifying the fractions containing the desired compound before proceeding with more advanced purification steps. jsmcentral.org

Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible adsorption of the sample. rotachrom.com CPC offers high selectivity and efficiency, making it a valuable tool for the separation of complex natural product mixtures. rotachrom.com

Extraction Methods for this compound from Natural Matrixes

The initial step in obtaining this compound is its extraction from the plant material. The choice of extraction method and solvent is critical for maximizing the yield and preserving the integrity of the compound.

Solvent Extraction: This is the most common method, where dried and pulverized plant material, typically leaves, is extracted with a suitable solvent at room temperature. nih.govresearchgate.net Methanol is a frequently used solvent for this purpose. nih.govresearchgate.net The resulting solution is then concentrated under vacuum to yield a crude extract. nih.gov Other solvents like ethanol (B145695) and acetone, or their aqueous mixtures, can also be employed depending on the target compounds. mdpi.com The polarity of the solvent plays a significant role in the extraction efficiency of different phytochemicals. researchgate.net

Microwave-Assisted Extraction (MAE): MAE is a more modern and efficient extraction technique that utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process. researchgate.net This method has been successfully used to obtain extracts from rosemary leaves for the analysis of phenolic compounds, including this compound. researchgate.net

Ultrasound-Assisted Extraction (UAE): UAE employs ultrasonic waves to disrupt the plant cell walls, enhancing the release of intracellular compounds into the solvent. mdpi.com It is a simple and low-cost technique that can reduce extraction time and solvent consumption. mdpi.com

Supercritical Fluid Extraction Approaches for this compound

Supercritical fluid extraction (SFE) is a green and efficient alternative to conventional solvent extraction methods. nih.govajgreenchem.com It utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.

SFE offers several advantages, including the use of a non-toxic and non-flammable solvent, mild operating temperatures that prevent thermal degradation of sensitive compounds, and the ability to selectively extract compounds by tuning the pressure and temperature. nih.govmjcce.org.mkmdpi.com For the extraction of moderately polar compounds like this compound from rosemary, a co-solvent such as ethanol is often added to the supercritical CO2 to increase its solvating power. csic.escsic.es This technique has been shown to be effective in obtaining extracts enriched in diterpenes, including this compound, from rosemary leaves. csic.escsic.es

Elucidation of this compound Biosynthesis and Degradation Pathways

The formation of this compound is intricately linked to the biosynthesis and subsequent degradation of other major phenolic diterpenes within the plant.

Enzymatic Steps in this compound Formation

This compound is considered a secondary metabolite and is not directly synthesized through a primary biosynthetic pathway. Instead, it is primarily formed through the oxidation and degradation of carnosic acid, a major diterpene in rosemary. mdpi.comresearchgate.net

The biosynthesis of the precursor, carnosic acid, follows the general pathway for abietane (B96969) diterpenoids. This pathway begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) to form the characteristic tricyclic abietane skeleton. A series of enzymatic reactions, including hydroxylations and oxidations catalyzed by cytochrome P450 monooxygenases and other enzymes, then lead to the formation of carnosic acid. sciopen.com

Carnosic acid is relatively unstable and can be easily oxidized, especially in the presence of oxygen and heat. mdpi.com This degradation process, which can be both enzymatic and non-enzymatic, leads to the formation of a variety of other phenolic diterpenes, including carnosol (B190744), rosmanol, epirosmanol, and this compound. mdpi.comsciopen.com The specific enzymes involved in the direct conversion of carnosic acid to this compound in vivo are not yet fully elucidated, but it is understood to be part of the natural turnover and degradation of diterpenes within the plant cell. mdpi.com

Precursor Molecules in this compound Biosynthesis (e.g., Carnosic Acid)mdpi.commdpi.comresearchgate.netplos.org

The formation of this compound in plants is not a direct biosynthetic event but rather the result of the transformation and degradation of precursor molecules. researchgate.netnih.gov Research indicates that this compound is an oxidation or degradation product of other primary phenolic diterpenes. mdpi.comresearchgate.net

The principal precursor to this compound is Carnosic acid. researchgate.netresearchgate.net Carnosic acid is a major constituent in rosemary and sage but is known for its instability, particularly in the presence of oxygen and heat. nih.govnih.gov It undergoes oxidation to form the more stable γ-lactone, carnosol. researchgate.netnih.gov Scientific studies report that carnosol is the main intermediate compound that is subsequently transformed into other phenolic diterpenes, including rosmanol and its isomers, epirosmanol and this compound. mdpi.comresearchgate.net This oxidative cascade, starting from Carnosic acid, is a key pathway for the generation of a variety of related diterpenes found in these plants. nih.govnih.gov

The table below details the key molecules involved in the formation pathway of this compound.

| Role in Pathway | Compound Name | Transformation Step |

|---|---|---|

| Primary Precursor | Carnosic Acid | Initial molecule in the degradation cascade. mdpi.comresearchgate.net |

| Key Intermediate | Carnosol | Formed via the oxidation of Carnosic acid. mdpi.comresearchgate.netnih.gov |

| Final Product | This compound | Formed from the transformation of Carnosol. mdpi.comresearchgate.net |

Synthetic Methodologies and Chemical Derivatization of Epiisorosmanol

Total Synthesis Approaches for Epiisorosmanol Scaffolds

While a direct total synthesis of this compound has not been extensively detailed in the literature, the synthesis of the core abietane (B96969) framework is well-established. These strategies provide a blueprint for accessing the fundamental tricyclic structure of this compound. The abietane skeleton is a common target in natural product synthesis due to the interesting biological activities and molecular architecture of its members. rsc.org

A retrosynthetic analysis of the abietane scaffold, the core of this compound, breaks down the complex tricyclic system into simpler, more readily available starting materials. The general approach for diterpenes often involves strategically disconnecting the rings to reveal key bond formations that can be achieved through known chemical reactions.

For the abietane framework, a common strategy involves:

Disconnecting the C ring: The aromatic C ring, a key feature of many abietane diterpenes, can be formed late in the synthesis via aromatization of a cyclohexene (B86901) or cyclohexadiene precursor. rsc.org

Simplifying the B/C ring fusion: The trans-fused decalin system (A and B rings) is a significant synthetic challenge. Retrosynthetic approaches often simplify this by cleaving the B ring to reveal a functionalized A-ring precursor that can undergo cyclization reactions.

Key Construction Reactions: The Bogert-Cook reaction has historically been employed for constructing parts of the abietane skeleton. rsc.org Modern approaches might utilize intramolecular Diels-Alder reactions or sequential annulation strategies to build the fused ring system.

The synthesis would then proceed in a forward manner, building the complexity of the molecule step-by-step, culminating in the introduction of the specific oxygenation pattern and the lactone ring found in this compound. This final functionalization often represents a significant hurdle due to the need for high chemo- and stereoselectivity.

The total synthesis of abietane diterpenoids relies on the construction and elaboration of key intermediates. Commercially available or readily synthesized monocyclic or bicyclic compounds often serve as the starting point.

A representative synthetic pathway towards a generalized abietane core might involve the following stages:

A-Ring Construction: Starting from a simple cyclohexanone (B45756) derivative, methods like the Robinson annulation can be used to construct the B ring, forming a decalin system.

C-Ring and Aromatization: The C-ring is often built onto the existing A/B ring system. A key intermediate in many syntheses is dehydroabietic acid, which can be derived from the natural product abietic acid. nih.gov

Late-Stage C-H Functionalization: A powerful modern strategy involves the late-stage, site-selective oxidation of unactivated C(sp³)–H bonds on a pre-formed abietane scaffold. nih.gov This biomimetic approach, inspired by enzymatic processes, uses catalysts like iron-based complexes to introduce hydroxyl groups at specific positions. nih.gov This method is particularly valuable for creating the diverse oxygenation patterns seen in natural abietane diterpenes. nih.gov For instance, a versatile abietane core can be selectively functionalized to produce a variety of congeners.

The synthesis of the γ-lactone ring specific to this compound would require further tailored steps, likely involving the oxidation of a methyl group at C-4 and subsequent intramolecular cyclization with a hydroxyl group at C-6, following the establishment of the core tricyclic structure with the correct stereochemistry.

Retrosynthetic Analysis of this compound Frameworks

Semisynthesis and Structural Modification of this compound

Semisynthesis, which starts from abundant, structurally related natural products, is often a more efficient route to obtaining compounds like this compound. The close biosynthetic relationship between various rosemary diterpenes makes this approach particularly attractive.

Carnosic acid, a major diterpene in rosemary, is a known precursor to other abietane lactones. nih.gov It is unstable and readily oxidizes to form carnosol (B190744) and rosmanol (B1679572), which are isomers of this compound. nih.govherbmedpharmacol.com This natural transformation provides a basis for laboratory semisynthesis. A plausible semisynthetic pathway involves the controlled oxidation of carnosic acid to generate a mixture of lactones, from which this compound can be isolated. nih.gov

Chemical derivatization is the process of modifying a compound to produce a new one with altered properties. scribd.comslideshare.net This can be done to improve analytical detection, modulate biological activity, or explore structure-activity relationships. scribd.comnih.gov For this compound, derivatization can target its various functional groups, including the phenolic hydroxyls and the lactone ring.

Common derivatization strategies applicable to this compound include:

Alkylation/Etherification: The phenolic hydroxyl groups are reactive sites for alkylation. For example, the formation of this compound methyl ether has been reported, likely through reaction with a methylating agent. researchgate.net This modification can alter the compound's polarity and hydrogen-bonding capabilities.

Acylation/Esterification: The hydroxyl groups can also be converted to esters. This is a common strategy to create prodrugs or to study the importance of the free hydroxyl group for biological activity.

Glycosylation: Attachment of sugar moieties to the hydroxyl groups can significantly change the solubility and pharmacokinetic properties of the parent compound. Glycosides of related abietane lactones have been isolated from natural sources. nih.gov

The table below lists some known derivatives of related rosmanol isomers, illustrating common derivatization approaches.

| Parent Compound | Derivative Name | Type of Modification | Reference |

| Rosmanol | Rosmanol methyl ether | Etherification | researchgate.net |

| This compound | This compound methyl ether | Etherification | researchgate.net |

| Rosmanol | 7-methoxyrosmanol | Etherification | researchgate.net |

This interactive table summarizes derivatization examples for compounds closely related to this compound.

Site-specific modification aims to alter a single, specific position within the molecule to fine-tune its properties. researchgate.net For the this compound framework, several sites are amenable to selective chemical reactions.

Modification of the Catechol Ring: The two phenolic hydroxyl groups on the aromatic C-ring are primary targets. Selective protection of one hydroxyl group would allow for differential modification of the other. Oxidation of the catechol moiety to an ortho-quinone is another common transformation for abietane diterpenes, which often enhances biological activity. rsc.org

Modification of the Lactone Ring: The γ-lactone is a defining feature. It could potentially be opened via hydrolysis under basic conditions to yield a hydroxy carboxylic acid. nih.gov This would drastically alter the molecule's shape and properties. Subsequent reactions could then be performed on the newly formed hydroxyl and carboxyl groups.

Skeletal C-H Functionalization: As mentioned in the context of total synthesis, catalytic C-H activation can be applied in a semisynthetic context to introduce new functional groups onto the hydrocarbon skeleton of the A and B rings. nih.gov This allows for the creation of novel analogues that are inaccessible through classical synthetic methods.

These targeted modifications are crucial for building libraries of this compound analogues to systematically probe the structural requirements for any observed biological effects.

Biological Activities and Molecular Mechanisms of Epiisorosmanol

In Vitro Studies on Cellular Models and Molecular Targets

Anti-inflammatory and Immunomodulatory Effects of Epiisorosmanol

This compound, as a component of rosemary and other Lamiaceae family plants, is associated with significant anti-inflammatory and immunomodulatory properties. ontosight.ainih.gov These effects are largely attributed to the ability of phenolic diterpenes to modulate key inflammatory pathways and mediators. nih.gov

Research has shown that extracts containing this compound can effectively suppress inflammatory responses. nih.govresearchgate.net A key mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.netmdpi.com In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, rosemary extracts were able to reduce the nuclear translocation of NF-κB, a critical step in the activation of this pro-inflammatory pathway. nih.govresearchgate.net

Furthermore, these extracts have been shown to disrupt the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govresearchgate.net Specifically, they inhibit the phosphorylation of ERK1/2, a key protein in the MAPK cascade that is activated by LPS. nih.gov The inhibition of both NF-κB and MAPK pathways leads to a reduction in the production of inflammatory mediators such as nitric oxide (NO). nih.govresearchgate.net

The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is another important target. plos.orgnih.gov Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. mdpi.commdpi.com Activation of the Nrf2 pathway can help protect cells from oxidative stress, which is closely linked to inflammation. d-nb.info Studies on rosemary extracts have indicated the activation of Nrf2-dependent pathways, suggesting a role for its constituent compounds, including this compound, in enhancing cellular defense against oxidative and inflammatory damage. plos.orgnih.gov

| Signaling Pathway | Effect of this compound-Containing Extracts | Molecular Outcome |

|---|---|---|

| NF-κB | Inhibition | Reduced nuclear translocation of NF-κB. nih.govresearchgate.net |

| MAPK | Inhibition | Decreased phosphorylation of ERK1/2. nih.gov |

| Nrf2 | Activation | Activation of Nrf2-dependent antioxidant pathways. plos.orgnih.gov |

Interaction with Immune Cell Subsets

The immunomodulatory properties of this compound, a diterpene found in plants of the Lamiaceae family, have been a subject of interest in phytochemical research. nih.gov While comprehensive studies specifically detailing the interaction of isolated this compound with various immune cell subsets are still emerging, research on extracts containing this compound, as well as related diterpenes, provides insights into its potential effects on immune responses. sci-hub.seresearchgate.net

Diterpenes, as a class of compounds, have been shown to modulate the function of immune cells. nih.gov For instance, studies on plant extracts containing various diterpenes have demonstrated effects on macrophages and other immune cells. sci-hub.senih.gov Macrophages are key players in both innate and adaptive immunity, and their activation state can be influenced by phytochemicals. While direct evidence for this compound's specific impact on T cells and B cells is limited, the broader activities of diterpene-rich extracts suggest a potential for such interactions. sci-hub.sesciopen.com Further research is necessary to isolate the precise effects of this compound on different lymphocyte populations and to understand the underlying molecular mechanisms.

Antioxidant and Reactive Oxygen Species Scavenging Activities of this compound

This compound is recognized for its antioxidant properties, which are largely attributed to its chemical structure. sciopen.comumh.es Like other phenolic diterpenes found in rosemary, such as carnosol (B190744) and carnosic acid, this compound can neutralize reactive oxygen species (ROS). umh.esresearchgate.net The generation of ROS is a natural part of cellular metabolism, but excessive production can lead to oxidative stress, a condition implicated in various chronic diseases. encyclopedia.pubnih.govnih.govmdpi.com Antioxidants like this compound can mitigate this damage by scavenging these harmful molecules. encyclopedia.pubnih.gov

The antioxidant activity of phenolic compounds is often linked to their ability to donate a hydrogen atom from a hydroxyl group, thereby stabilizing free radicals. frontiersin.org This capacity is a key feature of the direct antioxidant mechanisms employed by compounds like this compound.

Direct Antioxidant Mechanisms (e.g., Free Radical Scavenging)

This compound exhibits direct antioxidant activity by scavenging free radicals. umh.es This mechanism involves the donation of a hydrogen atom to neutralize unstable radicals, thus preventing them from causing cellular damage. The phenolic structure of this compound is crucial for this activity. frontiersin.org

The capacity of this compound and related compounds to scavenge free radicals has been demonstrated in various in vitro assays. umh.es These assays measure the ability of a compound to reduce specific radicals, providing an indication of its antioxidant potential. The effectiveness of phenolic compounds in scavenging free radicals is a well-established principle in phytochemistry. frontiersin.orgjksus.org

Nrf2 Pathway Activation by this compound

Beyond direct radical scavenging, this compound may also exert its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. umh.es The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. mdpi.comnih.gov When activated, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a suite of antioxidant and detoxification enzymes. mdpi.comnih.gov

Antimicrobial and Antiviral Activities of this compound

This compound has demonstrated both antimicrobial and antiviral properties in various studies. sciopen.comdntb.gov.uaresearchgate.net Its activity against a range of pathogens highlights its potential as a natural antimicrobial agent.

The antimicrobial effects of this compound are often attributed to its ability to disrupt microbial cell structures and functions. researchgate.net Similarly, its antiviral activity involves interference with viral replication processes. msdvetmanual.comnih.gov

Inhibition of Microbial Growth and Virulence Factors

This compound has been shown to inhibit the growth of various microorganisms. researchgate.net Research has identified it as a potentially bioactive compound against several bacterial pathogens. researchgate.net The mechanism of action for phenolic compounds like this compound often involves disrupting the bacterial cell wall and membrane, which can lead to cell death. researchgate.net

Furthermore, beyond direct growth inhibition, there is growing interest in the ability of natural compounds to interfere with bacterial virulence factors. frontiersin.orgnih.govmdpi.com Virulence factors are molecules produced by pathogens that enable them to cause disease. msdmanuals.com By inhibiting these factors, it may be possible to disarm pathogens without necessarily killing them, which could reduce the selective pressure for antibiotic resistance. frontiersin.org Strategies to block quorum sensing, a cell-to-cell communication system that regulates virulence in many bacteria, are a key area of this research. frontiersin.orgnih.gov

Antiviral Mechanisms in Viral Replication Inhibition

The antiviral activity of this compound is an area of ongoing investigation. dntb.gov.ua Antiviral drugs typically work by targeting specific stages of the viral life cycle, such as entry into the host cell, replication of the viral genome, or the assembly and release of new virus particles. msdvetmanual.comstanford.eduintrepidalliance.orgnih.gov

Some antiviral compounds act as nucleoside analogs, interfering with viral DNA or RNA synthesis. mdpi.com Others may inhibit viral enzymes like proteases or polymerases. stanford.edu Another strategy involves targeting host cell pathways that the virus hijacks for its own replication. nih.gov While the precise antiviral mechanisms of this compound are yet to be fully elucidated, its chemical properties suggest it may interfere with key viral processes.

Neurobiological and Neuroprotective Activities of this compound

This compound, a naturally occurring abietane (B96969) diterpene, has garnered scientific interest for its potential neuroprotective and neurobiological activities. Research has begun to elucidate its mechanisms of action, focusing on its influence on neurotransmitter systems, its ability to protect neurons from damage, and its interaction with pathological protein aggregation processes implicated in neurodegenerative diseases.

This compound has been identified as a modulator of key enzymes within the cholinergic system, which is crucial for cognitive functions such as memory and learning. The cholinergic system's dysfunction is a hallmark of Alzheimer's disease.

Furthermore, some evidence suggests that diterpenoids from rosemary may also interact with the GABAergic system, the main inhibitory neurotransmitter system in the central nervous system. explorationpub.comnews-medical.net While direct studies on this compound's specific effects on GABAergic signaling are limited, the modulation of this system by related compounds suggests a potential area for future investigation. explorationpub.comnews-medical.net

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound

| Compound | Source Organism | Assay Type | IC50 Value (µg/mL) |

| This compound | Rosmarinus officinalis | Cholinesterase Inhibition Assay | 12.38 ± 0.09 |

IC50: The half maximal inhibitory concentration.

In vitro studies using cultured neuronal cell lines have provided evidence for the neuroprotective effects of this compound against various insults that lead to neuronal damage and death. These studies often employ models that mimic the cellular stresses observed in neurodegenerative disorders, such as oxidative stress and excitotoxicity.

One common model involves exposing neuronal cells, such as the human neuroblastoma SH-SY5Y cell line, to oxidative stress-inducing agents like hydrogen peroxide (H₂O₂). Extracts from Rosmarinus officinalis, containing this compound, have been shown to protect these cells from H₂O₂-induced cytotoxicity. researchgate.net The protective mechanism is often attributed to the antioxidant properties of the constituent diterpenes. researchgate.net

Another model utilizes glutamate-induced excitotoxicity in PC-12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla. Glutamate (B1630785) is a major excitatory neurotransmitter, and its overactivation can lead to neuronal death, a process implicated in various neurological conditions. Research has indicated that compounds isolated from Vladimiria souliei have shown neuroprotective effects against glutamate-induced neurotoxicity in PC-12 cells. qiagen.comnih.gov While this study did not specifically test this compound, the demonstrated neuroprotective activity of other structurally related compounds against glutamate excitotoxicity suggests a plausible similar role for this compound.

Table 2: Neuroprotective Effect of this compound-containing Extracts on Neuronal Cell Viability

| Cell Line | Insult | Extract/Compound Source | Protective Effect |

| SH-SY5Y | H₂O₂-induced cytotoxicity | Rosmarinus officinalis extract | Increased cell viability |

| PC-12 | Glutamate-induced neurotoxicity | Compounds from Vladimiria souliei | Increased cell viability |

A key pathological feature of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease, is the misfolding and aggregation of specific proteins, such as tau and alpha-synuclein (B15492655) (α-synuclein), respectively. These aggregates form insoluble fibrils that are toxic to neurons. This compound has been investigated for its ability to interfere with these aggregation processes.

Studies have demonstrated that this compound can inhibit the aggregation of the tau protein. mdpi.com Tau protein is essential for stabilizing microtubules in neurons, but its hyperphosphorylation and aggregation lead to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease. The inhibition of tau aggregation by this compound suggests a potential therapeutic avenue for this tauopathy.

Similarly, this compound has been shown to inhibit the fibrillization of α-synuclein. nih.gov The aggregation of α-synuclein is a critical step in the pathogenesis of Parkinson's disease, leading to the formation of Lewy bodies. The inhibitory effect of this compound on α-synuclein aggregation was demonstrated using the Thioflavin T (ThT) fluorescence assay, a standard method for monitoring the formation of amyloid fibrils. nih.gov The results indicated that this compound, along with rosmarinic acid, carnosic acid, carnosol, and rosmanol (B1679572), can prevent the formation of α-synuclein fibrils. nih.gov

Table 3: Inhibitory Effect of this compound on Protein Aggregation

| Protein | Assay | Source Organism of Compound | Observed Effect |

| Tau | Not specified | Rosmarinus officinalis | Protective effect against aggregation |

| Alpha-synuclein | Thioflavin T (ThT) fluorescence assay | Rosmarinus officinalis | Inhibition of fibril formation |

Protection Against Neuronal Damage In Vitro

Other Investigated Biological Activities of this compound

Beyond its neurobiological effects, preliminary research has suggested that this compound may possess other biological activities, including roles in metabolic regulation and the modulation of angiogenesis. However, the research in these areas is less extensive compared to its neuroprotective properties.

Some studies on plant extracts containing this compound have pointed towards potential effects on metabolic processes. For instance, extracts from species of the genus Ajuga have been traditionally used for digestion-related issues, and phytochemical analyses of these plants have identified this compound as a constituent. nih.gov

While direct studies on the effect of isolated this compound on metabolic pathways are limited, research on rosemary extracts rich in diterpenes has shown effects on lipid metabolism. nih.gov However, the specific contribution of this compound to these effects is yet to be fully elucidated. Further investigation is required to understand if and how this compound modulates key metabolic regulators such as AMP-activated protein kinase (AMPK) or influences processes like glucose uptake in adipocytes.

Angiogenesis, the formation of new blood vessels, is a critical process in both health and disease. Its dysregulation is implicated in cancer and inflammatory conditions. While various natural compounds have been screened for their pro- or anti-angiogenic properties, there is currently a lack of direct scientific evidence regarding the specific effects of this compound on angiogenesis.

Standard assays to evaluate angiogenesis include the chick chorioallantoic membrane (CAM) assay and the rat aortic ring assay. turkjps.orgnih.govthermofisher.com Although other compounds isolated from rosemary have been investigated for their effects on cancer cell proliferation, which is often linked to angiogenesis, the direct impact of this compound on vascular endothelial growth factor (VEGF) signaling or endothelial cell tube formation remains an uninvestigated area. mdpi.com Future research utilizing these established assays is necessary to determine if this compound possesses any significant angiogenesis-modulating activity.

Metabolic Regulation Studies

In Vivo Preclinical Investigations Using Animal Models

This compound, a phenolic diterpene found in plants such as rosemary (Rosmarinus officinalis), has been investigated for its potential therapeutic effects in various non-human disease models. csic.esresearchgate.net Research has primarily focused on its anti-inflammatory, antioxidant, and anti-cancer properties. csic.esontosight.ai

In studies involving rodent models, extracts containing this compound have demonstrated notable biological activities. For instance, in a study with Zucker rats, a model for obesity and metabolic disorders, administration of a rosemary extract rich in carnosic acid and other diterpenes, including this compound, led to a moderate reduction in body weight gain in both lean and obese animals. plos.org This effect was attributed, at least in part, to the inhibition of gastric lipase (B570770), which would reduce fat absorption. plos.org Furthermore, in lean animals, the rosemary extract supplementation resulted in a marked decrease in serum triglycerides, cholesterol, and insulin (B600854) levels. plos.org

Another study using a high-fat diet-fed mouse model showed that a rosemary extract enriched in carnosic acid could limit weight gain and protect against obesity-related metabolic disorders. ncat.edu While this study focused on carnosic acid, the presence of related diterpenes like this compound in the extract suggests a potential contribution to the observed effects.

The anti-inflammatory potential of compounds from rosemary has also been explored. In a carrageenan-induced paw edema model in mice, a classic model for acute inflammation, extracts from Salvia officinalis (sage), which contains similar terpenes to rosemary, have shown anti-inflammatory effects. nih.govnih.gov Although not specifically isolating this compound's effect, these studies support the anti-inflammatory potential of the broader class of compounds to which it belongs.

Upon administration in animal models, this compound and its parent extracts elicit a range of systemic biological responses. A key aspect of its in vivo behavior is its bioavailability and distribution. Studies using Caco-2 cell monolayers, an in vitro model of intestinal absorption, have shown that this compound exhibits high permeability. umh.esplos.org This suggests that it can be efficiently absorbed from the gastrointestinal tract.

Following absorption, this compound and related compounds are distributed to various tissues. In a study with Wistar rats administered a rosemary extract, this compound was one of the compounds detected in the liver, gut lumen, and plasma. umh.es This indicates that this compound is systemically available after oral administration and can reach target organs.

The systemic antioxidant potential of rosemary extracts has been observed in healthy human volunteers, showing an increase in plasma and urine antioxidant capacity. umh.es While this study was in humans, it provides insight into the potential systemic effects in animal models. In rats, rosemary extract supplementation has been shown to modulate the caecum microbiota and inhibit β-glucosidase activity, which can impact fiber digestion and short-chain fatty acid production. plos.org These changes in the gut environment can have systemic consequences on metabolism and inflammation.

Furthermore, the administration of rosemary extract rich in diterpenes to Zucker rats resulted in significant systemic metabolic changes. plos.org As mentioned earlier, this included reductions in body weight gain and improvements in plasma lipid profiles, particularly in lean animals. plos.org The inhibition of gastric lipase by the components of the extract, including potentially this compound, points to a direct impact on nutrient absorption and subsequent systemic metabolic regulation. plos.org

Efficacy Assessment in Disease Models (Non-Human)

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogues

The biological activity of this compound is intrinsically linked to its chemical structure. The pharmacophore, the essential arrangement of atoms or functional groups necessary for biological activity, of this compound and related abietane diterpenes has been a subject of study. The core pharmacophore is believed to be the catechol moiety present in many active compounds from rosemary. nih.govnih.gov

The abietane skeleton provides the fundamental framework. Key features contributing to the pharmacophoric nature include the aromatic ring with its hydroxyl groups and the lactone ring. Docking experiments with α-synuclein, a protein implicated in Parkinson's disease, suggest that the interactions are predominantly through hydrogen bonding involving the catechol group. nih.gov

Further modifications to the diterpene nucleus can lead to more selective drugs. csic.es The presence and position of hydroxyl and carbonyl groups, as well as the stereochemistry of the molecule, are crucial for its interaction with biological targets.

Stereochemistry plays a pivotal role in the biological activity of natural compounds, and this compound is no exception. nih.govsolubilityofthings.comorgosolver.com Isomers, molecules with the same chemical formula but different spatial arrangements of atoms, can exhibit significantly different biological effects. solubilityofthings.comuou.ac.in

This compound is an isomer of rosmanol. csic.es The prefix "epi-" indicates a difference in the configuration at one of the chiral centers. This seemingly minor structural change can have a profound impact on how the molecule interacts with its biological targets, such as enzymes and receptors. orgosolver.com

The specific stereochemistry of this compound influences its permeability across biological membranes. For example, in Caco-2 cell monolayer studies, rosmanol and its isomers, including this compound, showed high permeability. plos.org However, encapsulation of the rosemary extract led to a dramatic decrease in the permeability of both this compound and epirosmanol (B1649433), while the change for rosmanol was less pronounced, suggesting that stereochemistry influences the interaction with the encapsulation material and subsequent release and absorption. plos.org

The biological activity of different isomers can vary. For instance, in the context of inhibiting α-synuclein aggregation, both this compound and rosmanol were shown to be active, preventing the formation of fibrils. nih.gov While the study did not report a significant difference in the efficacy between these two isomers, the principle that stereochemistry can dictate biological activity is well-established. nih.gov In other systems, such differences can be more pronounced, where one isomer is highly active and another is inactive or even has an opposing effect. orgosolver.com

The biological activity of this compound is determined by its specific functional groups, which are the reactive parts of the molecule. solubilityofthings.com The key functional groups in this compound that are believed to be crucial for its activity include:

Hydroxyl Groups (-OH): The phenolic hydroxyl groups on the aromatic ring are critical for the antioxidant activity of this compound. igi-global.com These groups can donate a hydrogen atom to scavenge free radicals, thereby neutralizing their damaging effects. The position of these hydroxyl groups is also important for their antioxidant potency.

Carbonyl Group (C=O): The carbonyl group within the lactone ring is a key feature that can participate in hydrogen bonding and other non-covalent interactions with proteins and other biomolecules. solubilityofthings.com

Isopropyl Group: This alkyl group attached to the aromatic ring contributes to the lipophilicity of the molecule, which can affect its ability to cross cell membranes.

Preclinical Pharmacokinetic and Pharmacodynamic Profiling of Epiisorosmanol

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Animal models are essential for investigating the pharmacokinetic profile of chemical compounds, providing insights into how they might behave in the human body. nih.gov Studies in animal models, primarily rodents, have begun to elucidate the ADME properties of Epiisorosmanol, often as a component of rosemary extracts. umh.esnih.gov

The absorption of this compound from the gastrointestinal tract has been investigated using in vitro models that simulate the human intestinal barrier, such as the Caco-2 cell monolayer system. nih.govuoa.gr These studies are critical for understanding a compound's bioaccessibility and bioavailability. uoa.gr

Research indicates that this compound is among the diterpenoids with higher permeability values compared to other compounds in rosemary extract. umh.esnih.gov Studies using Caco-2 cell monolayers have demonstrated that this compound can cross this simulated intestinal barrier. nih.govresearchgate.net The primary mechanism suggested for the absorption of most bioactive compounds from rosemary, including this compound, is passive diffusion. umh.esnih.gov This implies that the compound can move across the cell membranes of the intestine without the need for a specific transport protein.

One study compared the permeability of 24 bioactive compounds from a rosemary extract and found that carnosic acid and this compound showed the highest permeability values among the diterpenes. umh.es Another study noted that while most compounds in the extract are scarcely absorbed, this compound, along with its isomers epirosmanol (B1649433) and rosmanol (B1679572), demonstrated notable absorption values. nih.gov

Table 1: Permeability of Selected Rosemary Diterpenes in Caco-2 Cell Model

| Compound | Permeability Ranking | Primary Absorption Mechanism |

|---|---|---|

| Carnosic Acid | Highest | Passive Diffusion |

| This compound | High | Passive Diffusion |

| Epirosmanol | High | Passive Diffusion |

| Rosmanol | High | Passive Diffusion |

| Carnosol (B190744) | Lower than isomers | Passive Diffusion |

This table is a qualitative representation based on findings from multiple sources. umh.esnih.gov

Following absorption, a compound is distributed throughout the body via the circulatory system. genoskin.com Preclinical studies in animal models provide information on where this compound accumulates.

In a study involving Zucker rats that were orally administered a carnosic acid-enriched rosemary extract for 15 days, this compound was one of 26 compounds detected in the gut content, plasma, and various tissue samples as early as 25 minutes after administration. umh.es The majority of the rosemary-derived compounds and their metabolites were identified in the liver and the gut lumen. umh.es Specifically, this compound was identified as one of the main compounds found in the liver, alongside carnosic acid 12-methyl ether, 5,6,7,10-tetrahydro-7-hydroxyrosmariquinone, carnosic acid glucuronide, and carnosic acid. umh.es This suggests that the liver is a significant site for the distribution and potential accumulation of this compound after oral intake.

Metabolism is the process by which the body chemically modifies compounds, primarily in the liver, to facilitate their excretion. genoskin.comfoodstandards.gov.au The metabolic fate of this compound is being investigated as part of the broader study of rosemary diterpenes.

While specific, unique metabolites of this compound are not extensively detailed in the current literature, studies on rosemary extracts in rats have identified several metabolites of related diterpenes. metabolomics2016.org The major metabolic pathways for these compounds, including carnosic acid, are oxidation, glucuronidation, and methylation. umh.esfoodstandards.gov.aufoodstandards.gov.au For instance, after administration of a rosemary extract to mice, glucuronide forms of rosmanol and carnosol were detected in gastrointestinal samples, suggesting that glucuronidation is a key metabolic step for these related structures. metabolomics2016.org Given the structural similarity, it is plausible that this compound undergoes similar metabolic transformations, such as conjugation with glucuronic acid, to increase its water solubility for excretion.

Excretion is the final step in eliminating a compound and its metabolites from the body, typically through urine or feces. nih.gov Data on the specific clearance kinetics of pure this compound are limited; however, studies on rosemary extracts provide general insights.

Metabolic Transformations and Metabolite Identification (Non-Human)

Molecular and Cellular Pharmacodynamics of this compound

Pharmacodynamics involves the study of a drug's biochemical and physiological effects and its mechanism of action. catapult.org.uk Research into this compound has indicated potential antioxidant, anti-inflammatory, and antimicrobial activities, suggesting it interacts with specific biological targets to elicit these effects. ontosight.ai

Target engagement confirms that a compound interacts with its intended molecular target within a biological system, which is a critical step in preclinical validation. pelagobio.comsapient.biodrugtargetreview.com For this compound, preclinical studies have begun to identify potential molecular targets.

One study investigated the effect of several rosemary compounds on the aggregation of α-synuclein, a protein implicated in Parkinson's disease. The results showed that this compound, along with rosmarinic acid, carnosic acid, carnosol, and rosmanol, could prevent the formation of α-synuclein fibrils. Isothermal titration calorimetry (ITC) experiments demonstrated a direct, spontaneous, and exothermic reaction between these compounds and α-synuclein, confirming target engagement.

In a different context, in silico studies have suggested that abietane (B96969) diterpenoids, the class of compounds to which this compound belongs, may interact with and inhibit key enzymes of the bacterium Pectobacterium carotovorum, such as pectate lyase and endo-polygalacturonase. researchgate.net This indicates a potential mechanism for the observed antimicrobial effects of rosemary extracts. These studies provide initial evidence of direct molecular interactions, though further validation in cellular and animal models is required to fully understand the pharmacodynamic consequences of this target engagement.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5,6,7,10-tetrahydro-7-hydroxyrosmariquinone |

| α-synuclein |

| Carnosic acid |

| Carnosic acid 12-methyl ether |

| Carnosic acid glucuronide |

| Carnosol |

| Carnosol glucuronide |

| This compound |

| Epirosmanol |

| Rosmanol |

| Rosmanol glucuronide |

Downstream Signaling Pathway Modulation

The preclinical investigation into the pharmacodynamics of this compound has begun to shed light on its interaction with specific cellular signaling pathways. While research on the precise molecular targets of this compound is still emerging, initial studies have identified its potential to modulate pathways associated with neurodegenerative processes.

A notable finding is the ability of this compound, along with other phenolic diterpenoids isolated from Rosmarinus officinalis such as carnosol, carnosic acid, and rosmanol, to inhibit the fibrillization of tau protein in vitro. researchgate.net Tau protein aggregation is a pathological hallmark of several neurodegenerative disorders, including Alzheimer's disease. The interference with tau fibrillization suggests that this compound may impact the downstream signaling cascades that lead to the formation of neurofibrillary tangles. researchgate.net These findings provide a basis for further investigation into the neuroprotective effects of this compound and its potential modulation of kinase/phosphatase signaling pathways that regulate tau phosphorylation. researchgate.net

While many polyphenolic compounds are known to modulate broad signaling pathways like those governed by AMP-activated protein kinase (AMPK) which are crucial for cellular energy homeostasis, direct evidence specifically linking this compound to the modulation of the AMPK pathway or other central signaling cascades in preclinical models remains limited. umh.es Future research is required to fully elucidate the downstream signaling networks affected by this compound, which would clarify its mechanisms of action and therapeutic potential. researchgate.net

Bioavailability and Formulation Strategies for Preclinical Studies

A significant challenge in the preclinical development of many natural compounds, including diterpenes like this compound, is their limited bioavailability. herbmedpharmacol.com Research into the pharmacokinetic profile of this compound is sparse, but studies involving rosemary extracts have provided some initial insights. herbmedpharmacol.comumh.es

Following oral administration of a carnosic acid-enriched rosemary extract to Zucker rats, this compound was one of 26 compounds detected in the gut content, plasma, and tissue samples. umh.es Notably, it was identified in the liver, suggesting it is absorbed and undergoes distribution. umh.es

To better understand its absorption characteristics, the permeability of this compound has been assessed using the Caco-2 cell monolayer model, which is a well-established in vitro model for predicting intestinal drug absorption. One study reported that among 24 bioactive compounds from a rosemary extract, carnosic acid and this compound exhibited the highest permeability values. umh.es However, a separate, detailed investigation into the permeation of a supercritical fluid rosemary extract classified most of its constituent compounds, including this compound, as having low permeability. researchgate.net This study suggested that passive diffusion is the primary mechanism of absorption for these compounds. researchgate.net

The table below summarizes the apparent permeability (Papp) values for this compound from a study using Caco-2 cell monolayers. researchgate.net

Table 1: Apparent Permeability (Papp) of this compound Across Caco-2 Cell Monolayers

| Compound | Direction | Concentration (µM) | Papp (10-6 cm/s) |

|---|---|---|---|

| This compound | Apical to Basolateral (A-B) | 2.5 | 0.45 ± 0.03 |

| Basolateral to Apical (B-A) | 2.5 | 0.96 ± 0.05 |

Data sourced from M. an-naar et al. (2017). The data indicates low to moderate permeability.

Based on these permeability findings and its solubility, this compound has been categorized under the Biopharmaceutical Classification System (BCS) as a class III or IV compound, signifying low permeability. researchgate.net This classification highlights the potential challenges in achieving adequate oral bioavailability. researchgate.net

To address these limitations, formulation strategies are being explored. One preclinical study investigated the use of liposomes as a vehicle to enhance the delivery of a rosemary extract containing this compound. researchgate.net Interestingly, the encapsulation of the extract in liposomes resulted in reduced permeability for most of the compounds tested. However, for this compound and its isomer Epirosmanol, the liposomal formulation led to a significantly higher absorption in the apical to basolateral direction compared to the free extract. researchgate.net This suggests that lipid-based formulations could be a viable strategy to improve the intestinal absorption of this compound in preclinical settings. researchgate.net Further research into specific formulation approaches like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), which have been applied to other related compounds like carnosol, may also hold promise for enhancing the bioavailability of this compound. researchgate.net

Advanced Analytical Methodologies for Epiisorosmanol Research

Chromatographic Techniques for Quantification and Purity Assessment

Chromatographic methods are fundamental in the separation and quantification of epiisorosmanol from complex matrices, such as plant extracts. High-Performance Liquid Chromatography (HPLC) is the most prominently used technique, while Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) also find specific applications.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC), particularly when coupled with detectors like a Diode Array Detector (DAD) or Mass Spectrometry (MS), is a powerful tool for the analysis of this compound. mdpi.com Reverse-phase HPLC is commonly employed, utilizing C18 columns and gradient elution with mobile phases typically consisting of acidified water and an organic solvent like methanol (B129727) or acetonitrile. mdpi.com

In several studies, this compound has been identified and quantified in extracts from various Lamiaceae family plants, including rosemary (Rosmarinus officinalis) and different Salvia species. mdpi.comfarmaciajournal.com For instance, HPLC analysis of rosemary extracts has successfully separated this compound from its isomers, such as rosmanol (B1679572) and epirosmanol (B1649433), which often co-elute. mdpi.com The retention time of this compound is a key parameter for its initial identification, with studies noting its elution before rosmanol. mdpi.comresearchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC), an advanced form of HPLC, offers faster analysis times and improved resolution. thieme-connect.deresearchgate.net UHPLC coupled with high-resolution mass spectrometry has been instrumental in the comprehensive phytochemical profiling of plant extracts containing this compound. thieme-connect.deresearchgate.netmdpi.com

Table 1: HPLC Methods for this compound Analysis

| Parameter | Details | References |

| Technique | High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC) | mdpi.commdpi.comfarmaciajournal.comthieme-connect.deresearchgate.netmdpi.com |

| Stationary Phase | C18 reverse-phase columns | mdpi.comnih.gov |

| Mobile Phase | Gradient elution with acidified water (e.g., with formic or acetic acid) and organic solvents (methanol or acetonitrile) | mdpi.comnih.gov |

| Detection | Diode Array Detector (DAD), Mass Spectrometry (MS) | mdpi.commdpi.comfarmaciajournal.comnih.gov |

| Application | Quantification and purity assessment in plant extracts | mdpi.comfarmaciajournal.com |

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC)

While less common than HPLC for the analysis of relatively non-volatile compounds like this compound, Gas Chromatography (GC) can be used, often after a derivatization step to increase volatility. drawellanalytical.com GC is particularly useful for analyzing the volatile fraction of plant extracts where this compound might be present in trace amounts. mdpi.comcore.ac.uk GC coupled with mass spectrometry (GC-MS) provides powerful identification capabilities based on mass spectra and retention indices. mdpi.comcore.ac.ukresearchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique, especially for rapid screening and bioautographic evaluation of plant extracts. nih.govsemanticscholar.org HPTLC can separate this compound from other compounds, and when combined with bioassays, it can help identify bioactive constituents. nih.govsemanticscholar.org The separated compounds on the HPTLC plate can be eluted and further analyzed by mass spectrometry for definitive identification. nih.govsemanticscholar.org

Spectroscopic and Spectrometric Characterization in Research

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound's identity, as well as for correlating its structure with its activity.

Mass Spectrometry (MS/MS, QTOF-MS, ESI-MSn) for Metabolite Identification and Quantification

Mass spectrometry (MS), especially when coupled with liquid chromatography, is a cornerstone for the identification and quantification of this compound. Electrospray ionization (ESI) is a commonly used ionization source, typically operating in negative ion mode for phenolic compounds. mdpi.comnih.gov

High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF-MS), provides accurate mass measurements, enabling the determination of the elemental composition of this compound and its fragments. mdpi.comthieme-connect.deresearchgate.netresearchgate.net This high mass accuracy is crucial for distinguishing between isomers and identifying unknown metabolites. mdpi.comthieme-connect.deresearchgate.net

Tandem mass spectrometry (MS/MS or MSn) experiments are vital for structural characterization. For this compound, which has a molecular ion [M-H]⁻ at m/z 345, characteristic fragment ions are observed. mdpi.commdpi.comresearchgate.net The major fragment ions are typically found at m/z 301, corresponding to the loss of a carboxyl group (CO2, 44 amu), and at m/z 283, resulting from a subsequent loss of a water molecule (H2O, 18 amu). mdpi.commdpi.comresearchgate.net This fragmentation pattern is key to differentiating it from its isomer, epirosmanol, which may only show the fragment at m/z 283. mdpi.comresearchgate.net

Table 2: Mass Spectrometry Data for this compound

| Ionization Mode | Precursor Ion [M-H]⁻ (m/z) | Major Fragment Ions (m/z) | Fragmentation | References |

| Negative ESI | 345 | 301, 283 | Loss of CO₂ and subsequent loss of H₂O | mdpi.commdpi.comresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (for research purposes, not basic ID)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. While basic identification can be achieved with other methods, NMR provides detailed information about the carbon-hydrogen framework.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, ultimately confirming the complete and unambiguous structure of this compound. nih.gov These techniques are crucial for differentiating between closely related isomers.

UV-Vis and Infrared (IR) Spectroscopy in Activity Correlation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used as a detection method in HPLC. azooptics.comtechnologynetworks.com The UV spectrum of this compound, like other phenolic compounds, is characterized by absorption bands in the UV region, which can be used for quantification and to provide preliminary structural information related to the chromophores present. mdpi.comnih.gov The UV absorption spectra of this compound are similar to those of carnosol (B190744) and carnosic acid. mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. rmiq.org For this compound, the IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups (from the lactone and/or carboxylic acid), and C-O bonds, as well as vibrations corresponding to the aromatic ring. This information complements the data obtained from other spectroscopic techniques to confirm the compound's structure.

Advanced Imaging Techniques in Preclinical this compound Studies

The application of advanced imaging techniques to directly visualize and quantify this compound in preclinical models is an emerging area of research. While direct imaging of this specific diterpene is not yet widely documented, advanced imaging modalities are being employed in broader preclinical studies investigating extracts that contain this compound.

One example involves the use of Magnetic Resonance Imaging (MRI) in animal studies. In a study investigating the effects of rosemary extract, which contains this compound, on rats fed a high-fat diet, MRI was used to determine the body fat percentage. au.dk This application, while not imaging the compound itself, represents the use of an advanced imaging tool within a preclinical study to assess physiological parameters affected by a substance containing this compound. au.dk

Future research may see the development and application of more direct imaging methods. Techniques such as Positron Emission Tomography (PET) or Mass Spectrometry Imaging (MSI), which have been used to map the distribution of other small molecules in tissues, could potentially be adapted for this compound research. These methods would offer invaluable insights into the pharmacokinetic and pharmacodynamic properties of the compound within a biological system.

Bioanalytical Methods for this compound Detection in Biological Matrices (Non-Human)

The detection and quantification of this compound in non-human biological matrices are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Various sophisticated bioanalytical methods have been developed for this purpose, primarily relying on liquid chromatography coupled with mass spectrometry.

Researchers have successfully identified this compound in several biological samples from preclinical animal models, such as rats. Following oral administration of rosemary extract, this compound has been detected in plasma, liver, and gut lumen content. umh.es One study identified this compound as one of the main compounds present in the liver of Wistar rats after administration of a rosemary extract. umh.es

The primary techniques for these analyses are High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS) detectors. mdpi.comresearchgate.net These methods offer high sensitivity and selectivity, which are necessary for detecting trace amounts of metabolites in complex biological samples. mdpi.com For instance, a UHPLC-ESI-MS/MS method was developed to simultaneously determine several compounds, including this compound-related diterpenes like carnosic acid and rosmanol, in rat plasma. mdpi.com The combination of HPLC with Diode Array Detection (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS) has proven to be a powerful tool for the identification of secondary metabolites like this compound from plant extracts and, by extension, in biological samples. metabolomicssociety.org

| Method | Biological Matrix (Non-Human) | Key Findings | Reference |

| Metabolomics Analysis | Rat Plasma, Liver, Gut Lumen | Detected this compound as a metabolite after oral administration of rosemary extract. | umh.es |

| UHPLC-ESI-MS/MS | Rat Plasma | Developed for the simultaneous determination of rosemary diterpenes. | mdpi.com |

| HPLC-DAD-ESI-MS | General Application | Powerful tool for identifying secondary metabolites like this compound. | metabolomicssociety.org |

| Nonlinear Regression Analysis | Rat Gastrointestinal Liquid | Determined absorption-rate coefficients for rosemary compounds. | ugr.es |

On-line Radical Scavenging Detection

A specialized bioanalytical approach used in the study of this compound and other antioxidants is on-line radical scavenging detection coupled with HPLC. This method allows for the rapid screening and identification of compounds with antioxidant activity directly within a complex mixture, such as a plant extract, before they are analyzed in biological systems. nih.gov

The system typically involves an HPLC separation followed by a post-column reaction with a stable radical, most commonly 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.govresearchgate.net As the separated compounds elute from the HPLC column, they mix with the DPPH radical solution. Compounds with radical scavenging ability, like this compound, reduce the DPPH radical, causing a color change (from deep violet to pale yellow) that is measured by a spectrophotometric detector. researchgate.netcnr.it The decrease in absorbance is proportional to the compound's antioxidant capacity. researchgate.net

This technique offers significant advantages for natural product research. It provides a direct link between a compound's chemical presence and its radical scavenging function. nih.gov A triple-hyphenated system combining HPLC, on-line radical scavenging detection, a Diode Array Detector (DAD), and Solid Phase Extraction (SPE) with Nuclear Magnetic Resonance (NMR) has been successfully used to identify this compound as one of the main active antioxidant compounds in rosemary extract without needing to isolate it first. nih.gov

| Technique Component | Function | Reference |

| HPLC | Separates the individual compounds within a complex mixture. | nih.gov |

| On-line DPPH Reaction | Mixes separated compounds with DPPH radical to assess scavenging activity. | nih.govresearchgate.net |

| Spectrophotometric Detector | Measures the color change of the DPPH solution to quantify antioxidant activity. | researchgate.net |

| DAD/MS/NMR | Provides structural information for the identification of the active compounds. | nih.gov |

Emerging Research Frontiers and Translational Prospects of Epiisorosmanol

Exploration of Novel Therapeutic Targets and Pathways for Epiisorosmanol

Initial research has highlighted the antioxidant, anti-inflammatory, and antimicrobial properties of this compound. ontosight.ai However, ongoing studies are focused on identifying more specific molecular targets and signaling pathways through which it exerts its effects.

Recent research has pointed towards several potential therapeutic avenues for this compound. For instance, studies are investigating its potential in neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS). sathyabama.ac.in Research suggests that this compound may interact with targets such as the sodium channel Nav1.5 and the cystine/glutamate (B1630785) transporter, which are implicated in the survival of motor neurons. sathyabama.ac.in Furthermore, its anti-inflammatory and antioxidant properties are considered relevant to mitigating the complex pathogenesis of ALS. sathyabama.ac.in

In the context of cancer, research on related compounds from the Lamiaceae family suggests that this compound may modulate various signaling pathways involved in cancer cell proliferation and survival. mdpi.com These pathways include the PI3K/Akt/mTOR and NF-κB signaling cascades, which are crucial regulators of cell growth, apoptosis, and inflammation. mdpi.comresearchgate.net While direct evidence for this compound is still emerging, the activities of structurally similar compounds provide a strong rationale for its investigation as a modulator of these key cancer-related pathways.

Combination Strategies with Other Investigational Agents in Preclinical Models

The potential of this compound may be enhanced when used in combination with other therapeutic agents. Preclinical studies are exploring the synergistic effects of combining natural compounds with existing drugs. This approach aims to improve treatment efficacy, reduce the likelihood of drug resistance, and potentially lower required dosages to minimize side effects. nih.govmetabolomics2016.org

While specific preclinical studies on combination therapies involving isolated this compound are not yet widely published, the concept is well-established for plant extracts containing this compound. For example, extracts from the Lamiaceae family, rich in diterpenes like this compound, are being investigated for their synergistic effects with existing anticancer drugs. nih.gov The rationale is that the multiple bioactive compounds within an extract can target different pathways simultaneously, leading to a more potent therapeutic effect. nih.gov Future preclinical models will likely focus on combining purified this compound with other investigational agents to validate these synergistic interactions and elucidate the underlying mechanisms.

Nanotechnology and Drug Delivery Systems for this compound (Preclinical)

A significant hurdle in the clinical translation of many natural products, including potentially this compound, is their limited solubility, stability, and bioavailability. dovepress.com Nanotechnology offers a promising solution to overcome these challenges. dovepress.com Nano-drug delivery systems, such as nanoparticles, liposomes, and micelles, can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery to specific tissues or cells. dovepress.comeuropa.eumdpi.com

For natural products, these systems can enhance solubility, improve circulation time, and facilitate controlled release, thereby increasing therapeutic efficacy and minimizing potential side effects. dovepress.comnih.gov Although specific research on nanotechnology-based delivery systems for this compound is in its early stages, the successful application of these technologies to other hydrophobic natural compounds in preclinical models provides a strong foundation for future studies. dovepress.commedsci.org The development of such systems will be crucial for advancing this compound from preclinical investigation toward potential clinical applications. nih.gov

Computational Chemistry and In Silico Modeling of this compound Interactions

Computational methods are playing an increasingly vital role in modern drug discovery, and the study of this compound is no exception. In silico techniques provide valuable insights into the interactions of this compound at a molecular level, helping to predict its biological activity and guide further experimental research. ontosight.ai

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is employed to understand how this compound might interact with specific protein targets. For example, docking studies have been used to investigate the binding of compounds from rosemary, including this compound, to various biological targets. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. researchgate.net

Following docking, molecular dynamics (MD) simulations can be used to study the stability and conformational changes of the this compound-protein complex over time in a simulated physiological environment. mdpi.comchemmethod.com MD simulations provide a more dynamic picture of the interaction, helping to validate the docking results and offering deeper insights into the mechanism of action. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. medcraveonline.comwikipedia.org By analyzing a set of compounds with known activities, QSAR models can be developed to predict the activity of new or untested compounds. medcraveonline.comjocpr.com

For this compound and related compounds, QSAR studies can help to identify the key structural features that are responsible for their biological effects. mdpi.com This information is invaluable for designing new derivatives of this compound with potentially enhanced potency and selectivity. mdpi.com The development of robust and predictive QSAR models is an important step in the rational design of new therapeutic agents based on the this compound scaffold. nih.gov

Unexplored Biological Activities and Mechanistic Insights

While current research has focused on the antioxidant, anti-inflammatory, and potential anticancer and neuroprotective effects of this compound, there remains a vast, unexplored landscape of its biological activities. nih.govontosight.aisathyabama.ac.in The complex structure of this diterpenoid suggests that it may interact with a wide range of biological targets, leading to a variety of pharmacological effects.

Future research will likely uncover novel biological activities for this compound. Areas of potential interest could include its effects on metabolic disorders, cardiovascular diseases, and other age-related conditions. Furthermore, there is a need for deeper mechanistic studies to fully elucidate how this compound exerts its known effects. This includes identifying its primary molecular targets, understanding its downstream signaling effects, and exploring its metabolic fate in the body. metabolomics2016.org High-throughput screening and advanced metabolomic approaches will be instrumental in this endeavor. ontosight.aimetabolomics2016.org The continued exploration of this compound's biological properties holds significant promise for the discovery of new therapeutic applications.

Challenges and Opportunities in this compound Research

The exploration of this compound, a phenolic diterpene found in plants like rosemary, presents a landscape of both significant challenges and promising opportunities for scientific and therapeutic advancement. umh.essciopen.comherbmedpharmacol.com Overcoming the existing hurdles in this compound research is crucial to fully unlock its potential.

A primary challenge lies in the isolation and synthesis of pure this compound. As a naturally occurring compound, its concentration in plant sources can vary considerably due to factors like geographical location and climate. mdpi.com This variability makes consistent extraction difficult. Furthermore, the complex stereochemistry of this compound and its isomers, such as rosmanol (B1679572), epirosmanol (B1649433), and isorosmanol, complicates both its isolation from natural extracts and its complete chemical synthesis. mdpi.comresearchgate.netnih.gov The instability of related compounds like carnosic acid, which can degrade into various diterpenes including this compound under certain conditions, further adds to the complexity of obtaining pure samples for research. nih.govmdpi.commdpi.com

Another significant hurdle is the incomplete understanding of its mechanism of action . While research points to potential antioxidant, anti-inflammatory, and anticancer properties, the specific molecular targets and signaling pathways that this compound modulates are not yet fully elucidated. ontosight.ainih.govcsic.es Determining how this compound interacts with cellular components is essential for predicting its therapeutic effects and potential side effects. The limited number of studies focusing specifically on this compound, as opposed to broader rosemary extracts, contributes to this knowledge gap. umh.esherbmedpharmacol.com

Furthermore, the bioavailability and metabolic fate of this compound in the human body remain largely unknown. umh.es Research on similar compounds suggests that factors like intestinal absorption and metabolism by gut microbiota could significantly influence its efficacy. nih.gov A lack of comprehensive pharmacokinetic studies on pure this compound makes it difficult to translate in vitro findings into predictable in vivo outcomes.

Despite these challenges, the research landscape for this compound is ripe with opportunities . The growing interest in natural products for drug discovery provides a strong impetus for further investigation. ontosight.ai Advances in analytical techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), are enabling more precise identification and quantification of this compound in complex plant extracts. frontiersin.orgnih.govresearchgate.net These technologies are crucial for overcoming the challenges of isolation and characterization.